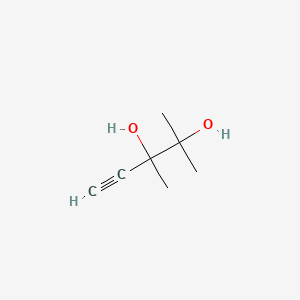
2,3-Dimethylpent-4-yne-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylpent-4-yne-2,3-diol is an organic compound characterized by the presence of two methyl groups and a hydroxyl group attached to a pent-4-yne backbone. This compound is notable for its unique structure, which includes a carbon-carbon triple bond and two hydroxyl groups on adjacent carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylpent-4-yne-2,3-diol typically involves the reaction of acetylene with acetone in the presence of a strong base such as sodium amide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylpent-4-yne-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents such as sulfuric acid or sodium hydroxide.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Ethers or esters.
Scientific Research Applications
2,3-Dimethylpent-4-yne-2,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2,3-Dimethylpent-4-yne-2,3-diol involves its interaction with various molecular targets and pathways. The presence of the triple bond and hydroxyl groups allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions.
Comparison with Similar Compounds
2,3-Dimethylbut-2-yne-1,4-diol: Similar structure but with different positioning of hydroxyl groups.
2,3-Dimethylhex-4-yne-2,3-diol: Longer carbon chain with similar functional groups.
2,3-Dimethylpent-2-yne-1,4-diol: Different positioning of the triple bond and hydroxyl groups.
Uniqueness: 2,3-Dimethylpent-4-yne-2,3-diol is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. The presence of both a triple bond and adjacent hydroxyl groups makes it a versatile compound in organic synthesis and research applications.
Properties
CAS No. |
53722-07-9 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2,3-dimethylpent-4-yne-2,3-diol |
InChI |
InChI=1S/C7H12O2/c1-5-7(4,9)6(2,3)8/h1,8-9H,2-4H3 |
InChI Key |
DNGHNLPQAQCIRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C)(C#C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















